3-Fluoro-5-(trifluoromethyl)benzene-1-sulfonamide
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Overview
Description
3-Fluoro-5-(trifluoromethyl)benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a fluorine atom and a trifluoromethyl group attached to a benzene ring, along with a sulfonamide functional group. The incorporation of fluorine atoms into organic molecules often imparts unique properties, making such compounds valuable in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-(trifluoromethyl)benzene-1-sulfonamide typically involves the introduction of the sulfonamide group onto a fluorinated benzene ring. One common method is the reaction of 3-fluoro-5-(trifluoromethyl)benzenesulfonyl chloride with ammonia or an amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at a low to moderate range to ensure the stability of the reactants and products .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification through recrystallization or chromatography to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-(trifluoromethyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinamides.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the fluorinated benzene ring can be coupled with other aromatic or aliphatic groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boron reagents in organic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted sulfonamides, while coupling reactions can produce complex aromatic compounds .
Scientific Research Applications
3-Fluoro-5-(trifluoromethyl)benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation
Mechanism of Action
The mechanism of action of 3-Fluoro-5-(trifluoromethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The fluorine atoms can enhance the compound’s binding affinity and stability, leading to more potent biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-5-(trifluoromethyl)benzenesulfonyl chloride
- 3-Fluoro-5-(trifluoromethyl)benzenesulfonic acid
- 3-Fluoro-5-(trifluoromethyl)benzamide
- 3-Fluoro-5-(trifluoromethyl)benzene-1-sulfinamide
Uniqueness
3-Fluoro-5-(trifluoromethyl)benzene-1-sulfonamide is unique due to the presence of both a sulfonamide group and multiple fluorine atoms, which impart distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design and development .
Properties
Molecular Formula |
C7H5F4NO2S |
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Molecular Weight |
243.18 g/mol |
IUPAC Name |
3-fluoro-5-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C7H5F4NO2S/c8-5-1-4(7(9,10)11)2-6(3-5)15(12,13)14/h1-3H,(H2,12,13,14) |
InChI Key |
OOKBJMIDVZOLNI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1F)S(=O)(=O)N)C(F)(F)F |
Origin of Product |
United States |
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